molecular formula C24H25ClN2O2 B15025022 N-(3-chloro-2-methylphenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B15025022
M. Wt: 408.9 g/mol
InChI Key: MWEVNNUZAQFTCW-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorinated methylphenyl group, a cyclohexanecarbonyl group, and an indole moiety. Such compounds are often studied for their potential biological activities and applications in various fields.

Properties

Molecular Formula

C24H25ClN2O2

Molecular Weight

408.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(cyclohexanecarbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C24H25ClN2O2/c1-16-20(25)11-7-12-21(16)26-23(28)15-27-14-19(18-10-5-6-13-22(18)27)24(29)17-8-3-2-4-9-17/h5-7,10-14,17H,2-4,8-9,15H2,1H3,(H,26,28)

InChI Key

MWEVNNUZAQFTCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Cyclohexanecarbonyl Group: This can be achieved through acylation reactions using cyclohexanecarbonyl chloride in the presence of a base.

    Attachment of the Chlorinated Methylphenyl Group: This step might involve a nucleophilic substitution reaction where the chlorinated methylphenyl group is introduced.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chlorinated methylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-2-METHYLPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE: can be compared with other acetamides or indole derivatives.

    Similar Compounds: N-(3-chlorophenyl)-2-(1H-indol-3-yl)acetamide, N-(2-methylphenyl)-2-(1H-indol-3-yl)acetamide.

Uniqueness

The uniqueness of N-(3-CHLORO-2-METHYLPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE lies in its specific structural features, such as the combination of a chlorinated methylphenyl group, a cyclohexanecarbonyl group, and an indole moiety. These features may confer unique biological activities or chemical reactivity compared to similar compounds.

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